An In-depth Technical Guide to the Mechanism of Action of Investigational Therapies for Pulmonary Arterial Hypertension (PAH): R-107 and Ralinepag
An In-depth Technical Guide to the Mechanism of Action of Investigational Therapies for Pulmonary Arterial Hypertension (PAH): R-107 and Ralinepag
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "R-107" has been used in public communications to refer to two distinct investigational therapies for Pulmonary Arterial Hypertension (PAH) with different mechanisms of action. This guide will address both compounds: R-107, a nitric oxide donor developed by Claritas Pharmaceuticals, and Ralinepag, a prostacyclin receptor agonist from United Therapeutics (originally developed by Arena Pharmaceuticals).
Part 1: R-107 (Nitric Oxide Donor)
Introduction
R-107, developed by Claritas Pharmaceuticals, is a novel liquid formulation designed to act as a nitric oxide (NO) donor.[1][2] Nitric oxide is a well-understood endogenous signaling molecule and a potent vasodilator.[1][2] The therapeutic strategy behind R-107 is to deliver NO systemically to induce vasodilation in the pulmonary vasculature, thereby addressing the characteristic high blood pressure in the lungs that defines PAH.[2][3] The formulation is being developed for oral or injectable administration, offering a potential advantage over inhaled NO therapies which may not reach poorly ventilated areas of the lung.[2]
Mechanism of Action
The primary mechanism of action of R-107 is the direct release of nitric oxide.[1] NO is a key regulator of vascular tone. In pulmonary artery smooth muscle cells (PASMCs), NO activates the enzyme soluble guanylate cyclase (sGC). This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation (vasodilation).[4][5] This widening of the pulmonary arteries reduces pulmonary vascular resistance and pressure.[2]
Beyond its vasodilatory effects, R-107 is also suggested to have antioxidant properties by degrading oxidants that can inactivate endogenous nitric oxide.[3]
Preclinical Data and Efficacy
R-107 has been evaluated in a validated monocrotaline-induced rat model of PAH.[6] The studies reported that the therapy not only provided symptomatic relief but also appeared to halt and even reverse the progression of the disease.[1][6]
| Parameter | Observation | Source |
| Disease Progression | Administration of R-107 stopped all further vascular damage and hypertensive disease progression. | [6] |
| Blood Pressure Reduction | A 2-week course of R-107 in rats with established PAH resulted in a 75% reduction in the elevation of pulmonary blood pressure. | [3][6] |
| Duration of Effect | A single dose provided relief for a full 24 hours. The reduction in blood pressure persisted for days after the conclusion of therapy. | [3][6] |
| Potency Comparison | In the same animal model, R-107 demonstrated approximately double the potency in reducing pulmonary blood pressure compared to sildenafil (Revatio) and bosentan (Tracleer). | [1][3] |
Experimental Protocols
Monocrotaline-Induced PAH in Rats: While detailed, step-by-step protocols are not available in the provided search results, the methodology is based on a standard and validated animal model.
-
Induction: Healthy rats are administered a single injection of monocrotaline (MCT), a plant-derived pyrrolizidine alkaloid.
-
Disease Development: Over a period of several weeks, MCT causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary arterial pressure and right ventricular hypertrophy, closely mimicking human PAH.
-
Treatment Administration: R-107 was administered to cohorts of these animals, with treatment initiated either to prevent disease progression or to treat and reverse established disease.[6]
-
Endpoint Measurement: Key endpoints include hemodynamic measurements (e.g., pulmonary blood pressure via catheterization) and histological analysis of vascular damage and right ventricular hypertrophy.[6][7]
Visualization of Mechanism and Workflow
Caption: Mechanism of R-107 as a nitric oxide donor in PAH.
Part 2: Ralinepag (Prostacyclin IP Receptor Agonist)
Introduction
Ralinepag (formerly APD811) is an orally available, potent, and selective agonist of the prostacyclin (IP) receptor.[8][9] It is structurally distinct from prostacyclin and is designed to mimic the therapeutic effects of endogenous prostacyclin, a signaling molecule known to be deficient in patients with PAH.[4][5][10] Its favorable pharmacokinetic profile, including a long half-life, allows for once-daily dosing, which may improve patient adherence compared to other prostacyclin pathway agents.[8][9]
Mechanism of Action
Ralinepag's therapeutic effects are mediated through the activation of the prostacyclin signaling pathway.[8]
-
Receptor Binding: Ralinepag binds selectively to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of pulmonary artery smooth muscle cells and platelets.[8][9]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein, Gαs.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[7][11]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[5][7][11]
-
Physiological Effects: The elevated cAMP concentration mediates the key therapeutic effects:
-
Vasodilation: In PASMCs, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets that cause smooth muscle relaxation, leading to vasodilation of the pulmonary arteries.[5][8]
-
Anti-platelet Aggregation: In platelets, increased cAMP inhibits aggregation, reducing the risk of in-situ thrombosis, a known complication of PAH.[8][12]
-
Anti-proliferative Effects: The prostacyclin pathway also has anti-proliferative and anti-inflammatory properties, which may help to counteract the vascular remodeling characteristic of PAH.
-
Clinical Data and Efficacy
Ralinepag has undergone Phase 2 and is currently in Phase 3 clinical trials, demonstrating significant improvements in hemodynamic and functional parameters in PAH patients.[8][13]
| Parameter | Trial Phase | Observation | Source |
| Pulmonary Vascular Resistance (PVR) | Phase 2 | 29.8% reduction in median PVR after 22 weeks of treatment compared to placebo (p=0.03). | [13] |
| 6-Minute Walk Distance (6MWD) | Phase 2 (Open-Label Extension) | Mean increase of 36.3 meters after two years (p=0.004). | [13] |
| Hemodynamics | Phase 2 (Open-Label Extension) | Significant improvements in both median PVR and mean pulmonary arterial pressure after one or two years (p≤0.05). | [13] |
| WHO Functional Class | Phase 2 (Open-Label Extension) | Over 85% of participants remained stable in their functional class from baseline after two years. | [13] |
Experimental Protocols
Phase 2 Clinical Trial Protocol Summary:
-
Objective: To evaluate the efficacy and safety of ralinepag in patients with PAH.
-
Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Participants: 61 participants with symptomatic PAH, on stable background therapy.
-
Intervention: Participants were randomized to receive either ralinepag or placebo. The dose of ralinepag was titrated over a period of weeks to an optimal tolerated dose.
-
Duration: 22 weeks of treatment.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in pulmonary vascular resistance (PVR).[13]
Phase 3 (ADVANCE OUTCOMES) Clinical Trial Protocol Summary:
-
Objective: To evaluate the effect of ralinepag on delaying disease progression in PAH patients.
-
Design: A global, multicenter, double-blind, placebo-controlled, event-driven study.
-
Participants: 728 participants with PAH on approved oral background therapies.
-
Intervention: Ralinepag (extended-release formulation) or placebo, added to existing PAH therapies.
-
Primary Endpoint: The primary endpoint is the time to the first adjudicated clinical worsening event (death, lung transplantation, or PAH-related hospitalization/disease progression).[13]
Visualization of Mechanism and Workflow
Caption: Signaling pathway of the prostacyclin IP receptor agonist Ralinepag.
Caption: Generalized workflow for a pivotal PAH clinical trial.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. Pharmacologic treatments for pulmonary hypertension: exploring pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Claritas Announces Additional Data in Validated Animal [globenewswire.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is Ralinepag used for? [synapse.patsnap.com]
- 9. Safety and pharmacokinetics of ralinepag, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostacyclin for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. United Therapeutics Corporation Concludes Enrollment of the ADVANCE OUTCOMES Study of Ralinepag for the Treatment of Pulmonary Arterial Hypertension – United Therapeutics Investor Relations [ir.unither.com]
